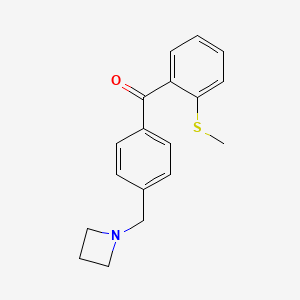

4'-Azetidinomethyl-2-thiomethylbenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4’-Azetidinomethyl-2-thiomethylbenzophenone” is an organic compound with the molecular formula C18H19NOS . It is a versatile material used in scientific research. Its unique structure allows for various applications, such as drug synthesis and polymerization reactions.

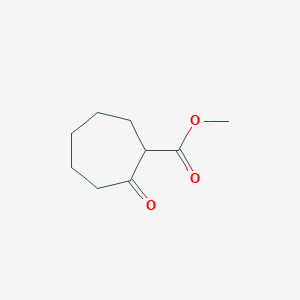

Molecular Structure Analysis

The molecular structure of “4’-Azetidinomethyl-2-thiomethylbenzophenone” consists of an azetidine ring attached to a benzophenone moiety through a methylene bridge . The benzophenone moiety is further substituted with a thiomethyl group .Wissenschaftliche Forschungsanwendungen

Novel Synthesis Techniques

Researchers have developed innovative methods to synthesize azetidinone derivatives, which hold potential in various scientific applications. For instance, Cainelli et al. (2003) detailed the synthesis of 4-(2-oxoethylidene)azetidin-2-ones through a Lewis acid-mediated reaction, revealing a high Z diastereoselection and the influence of side chains and Lewis acids on product formation (Cainelli et al., 2003). Similarly, Mlostoń et al. (2002) investigated the reaction of thioketones with dimethyl aziridine-2,2-dicarboxylate, leading to the creation of 1,3-thiazolidine-dicarboxylates and indicating potential routes for synthesizing azetidinone derivatives (Mlostoń et al., 2002).

Anticancer and Antimicrobial Applications

Several studies highlight the potential of azetidinone derivatives in medical applications, notably in anticancer and antimicrobial treatments. For example, Greene et al. (2016) elucidated the structure-activity relationships of 3-phenoxy-1,4-diarylazetidin-2-ones, discovering compounds with significant antiproliferative properties and the ability to disrupt microtubular structures in cancer cells (Greene et al., 2016). Hussein et al. (2020) synthesized new thiazolidinone and azetidinone analogues based on the 2,7-dichloro-9H-fluorene moiety, demonstrating remarkable antimicrobial and anticancer activities, with some compounds showing superior efficacy compared to reference drugs (Hussein et al., 2020).

Solvent Effects and Spectroscopic Characterization

Ermiş and Durmuş (2020) synthesized novel thiophene-benzothiazole derivative azomethine and amine compounds, offering insights into solvent effects on UV–Vis absorption and characterizing the compounds through various spectroscopic techniques. Their research contributes to understanding the chemical behavior and properties of azetidinone derivatives (Ermiş & Durmuş, 2020).

Biochemical and Structural Analysis

Further studies delve into the biochemical and structural facets of azetidinone derivatives. Xiong et al. (2006) used a novel photoactive benzophenone derivative to identify the phenol binding site of UDP-glucuronosyltransferases, providing a detailed analysis of the binding interactions and proposing implications for drug design and enzyme functionality (Xiong et al., 2006).

Synthesis Techniques and Biological Activity

Several researchers have focused on the synthesis of azetidinone derivatives and their subsequent biological activity evaluation. Thaker et al. (2003) synthesized 4-thiazolidinones and 2-azetidinones bearing the benzo(b)thiophene nucleus, aiming to explore their potential as antitubercular and antimicrobial agents (Thaker et al., 2003). Vasoya et al. (2005) developed a facile synthesis of azetidinones and acetyl oxadiazoles with a benzo[b]thiophene nucleus, screening them for antitubercular and antimicrobial activity (Vasoya et al., 2005).

Eigenschaften

IUPAC Name |

[4-(azetidin-1-ylmethyl)phenyl]-(2-methylsulfanylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NOS/c1-21-17-6-3-2-5-16(17)18(20)15-9-7-14(8-10-15)13-19-11-4-12-19/h2-3,5-10H,4,11-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHIUWCNHVYPKOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642795 |

Source

|

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}[2-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Azetidinomethyl-2-thiomethylbenzophenone | |

CAS RN |

898756-34-8 |

Source

|

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}[2-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Dimethyl-1,4-dihydropyrazolo[3,4-b][1,4]thiazin-5(6H)-one](/img/structure/B1346444.png)

![3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B1346458.png)

![Benzoic acid, 2-[methyl[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B1346459.png)

![Thieno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1346461.png)

![4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B1346462.png)